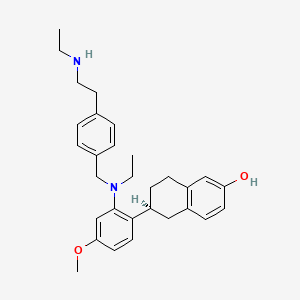

Elacestrant S enantiomer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

RAD1901 S enantiomer: , also known as Elacestrant S enantiomer, is a selective estrogen receptor degrader. It is a low activity enantiomer of Elacestrant, which is a nonsteroidal, orally bioavailable small molecule. Elacestrant is primarily used in the treatment of estrogen receptor-positive breast cancer .

Vorbereitungsmethoden

Die Synthese von RAD1901 S-Enantiomer umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und die abschließende Kupplungsreaktion. Der Syntheseweg umfasst typischerweise die Verwendung verschiedener Reagenzien und Katalysatoren unter kontrollierten Bedingungen. Industrielle Produktionsverfahren für RAD1901 S-Enantiomer sind darauf ausgelegt, eine hohe Reinheit und Ausbeute zu gewährleisten, wobei häufig fortschrittliche Techniken wie die Chromatographie zur Reinigung eingesetzt werden .

Analyse Chemischer Reaktionen

RAD1901 S-Enantiomer durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Häufige Reagenzien sind Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

RAD1901 S-Enantiomer hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung des selektiven Abbaus von Östrogenrezeptoren.

Biologie: Untersucht auf seine Auswirkungen auf die Signalwege des Östrogenrezeptors.

Medizin: Verwendet in präklinischen und klinischen Studien zur Behandlung von östrogenrezeptor-positivem Brustkrebs.

Industrie: Im Rahmen der Entwicklung neuer therapeutischer Wirkstoffe, die auf Östrogenrezeptoren abzielen

Wirkmechanismus

RAD1901 S-Enantiomer übt seine Wirkung aus, indem es an Östrogenrezeptoren bindet und zu deren Abbau führt. Dieser Prozess hemmt die Signalwege des Östrogenrezeptors, die für das Wachstum und die Proliferation von östrogenrezeptor-positiven Brustkrebszellen entscheidend sind. Die molekularen Zielstrukturen sind Östrogenrezeptor-alpha und Östrogenrezeptor-beta .

Wirkmechanismus

RAD1901 S enantiomer exerts its effects by binding to estrogen receptors, leading to their degradation. This process inhibits estrogen receptor-mediated signaling pathways, which are crucial for the growth and proliferation of estrogen receptor-positive breast cancer cells. The molecular targets include estrogen receptor alpha and estrogen receptor beta .

Vergleich Mit ähnlichen Verbindungen

RAD1901 S-Enantiomer ist im Vergleich zu anderen selektiven Östrogenrezeptor-Degradern einzigartig aufgrund seiner spezifischen Bindungsaffinität und Abbau-Effizienz. Zu den ähnlichen Verbindungen gehören:

Fulvestrant: Ein weiterer selektiver Östrogenrezeptor-Degrader, der zur Behandlung von Brustkrebs eingesetzt wird.

Tamoxifen: Ein selektiver Östrogenrezeptor-Modulator, der im Brustgewebe als Antagonist wirkt.

Raloxifen: Ein selektiver Östrogenrezeptor-Modulator, der zur Vorbeugung von Osteoporose und Brustkrebs eingesetzt wird

Diese Verbindungen unterscheiden sich in ihren Wirkmechanismen, Bindungsaffinitäten und klinischen Anwendungen, was die Einzigartigkeit von RAD1901 S-Enantiomer unterstreicht.

Biologische Aktivität

Elacestrant, a selective estrogen receptor degrader (SERD), has gained attention for its potential in treating hormone receptor-positive breast cancer. Specifically, the S enantiomer of elacestrant, known as RAD1901 S enantiomer dihydrochloride, is noted for its low biological activity compared to its R counterpart. This article explores the biological activity of the Elacestrant S enantiomer, focusing on its mechanism of action, efficacy in preclinical and clinical studies, and safety profile.

This compound is characterized by its specific molecular structure that influences its interaction with estrogen receptors (ER). The compound exhibits distinct pharmacological properties based on its stereochemistry.

| Property | Value |

|---|---|

| Chemical Name | This compound dihydrochloride |

| CAS Number | 2309762-30-7 |

| IC50 for ERα | 48 nM |

| IC50 for ERβ | 870 nM |

The low activity of the S enantiomer is evident in its significantly higher IC50 values compared to the active R enantiomer, which demonstrates potent degradation of ERα and ERβ .

Elacestrant functions by binding to estrogen receptors and promoting their degradation, thereby inhibiting estrogen-mediated signaling pathways crucial for tumor growth. The S enantiomer's reduced affinity for ER leads to diminished biological activity. In contrast, the R enantiomer effectively induces apoptosis in ER-positive cancer cells .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the phenolic structure of elacestrant are critical for enhancing its anticancer activity. Studies have shown that the presence of specific substituents can significantly alter the compound's lipophilicity and metabolic stability, which are vital for its efficacy .

Preclinical Studies

In vitro studies demonstrated that the this compound does not exhibit significant cytotoxic effects against breast cancer cell lines when compared to the R enantiomer. For instance, MCF-7 cells treated with the S enantiomer showed negligible cell death rates at concentrations where the R enantiomer induced substantial apoptosis .

Clinical Trials

Elacestrant has been evaluated in multiple clinical trials focusing on patients with advanced ER-positive/HER2-negative breast cancer. Notably, a phase III trial (EMERALD) highlighted that while elacestrant (primarily the R form) provided a statistically significant improvement in progression-free survival (PFS) compared to standard-of-care therapies, data specifically regarding the S enantiomer's efficacy remain limited due to its low activity .

Case Studies

Recent real-world evidence suggests that elacestrant demonstrates effectiveness in patients with ESR1 mutations, a common resistance mechanism in breast cancer treatment. However, these findings predominantly pertain to the active R enantiomer rather than the S variant .

Safety Profile

The safety profile of elacestrant has been assessed in various studies. The most common adverse effects reported include nausea and fatigue, with serious adverse events occurring at a lower rate than traditional therapies. The S enantiomer's adverse effects are expected to be minimal due to its low activity .

Eigenschaften

IUPAC Name |

(6S)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFNOOUKXBRGGB-SANMLTNESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@H]3CCC4=C(C3)C=CC(=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.